molecular formula C6H8N2O2 B068446 3-(1H-Imidazol-2-yl)propanoic acid CAS No. 178388-79-9

3-(1H-Imidazol-2-yl)propanoic acid

Cat. No.: B068446
CAS No.: 178388-79-9
M. Wt: 140.14 g/mol
InChI Key: LOESLMDNPQYFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Imidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibitors : Imidazolium zwitterions derived from amino acids, including 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, have been synthesized and shown effective as corrosion inhibitors for mild steel. They demonstrated high inhibition efficiency and adsorbed on metal surfaces following the Langmuir adsorption isotherm (Srivastava et al., 2017).

  • Structural Studies : The compound (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate has been studied for its molecular structure, exhibiting a zwitterionic form with extensive intermolecular hydrogen bonding (Okabe & Adachi, 1999).

  • Cancer Research : Derivatives of 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, conjugated with 18β-glycyrrhetinic acid, have shown potential as Pin1 inhibitors with anti-proliferative effects against prostate cancer cells (Li et al., 2017).

  • GABA Uptake Inhibitors : Certain imidazole alkanoic acids, including 1,2-substituted 3-(1H-imidazol-2-yl)propanoic acid derivatives, have been synthesized and evaluated as mGAT3 inhibitors, a type of GABA transporter protein inhibitor (Kerscher-Hack et al., 2016).

  • Synthesis of Prodrugs : The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been described, which is aimed at creating prodrugs targeting mitochondria (Hattan et al., 2013).

  • Cardiovascular Research : 3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid, an imidazole derivative, has been explored for its protective effects on ischemically stressed canine myocardium, potentially offering novel therapeutic approaches in myocardial ischemia (Korb et al., 1986).

  • Radiochemistry : Imidazole-based NSO ligands, including 2-(carboxymethylthio)-3-(1H-imidazol-4-yl)propanoic acid, have been used to create rhenium(I) and technetium(I) tricarbonyl complexes. These have potential applications in the development of targeted radiopharmaceuticals (Makris et al., 2012).

Safety and Hazards

3-(1H-Imidazol-2-yl)propanoic acid is classified as potentially harmful, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes .

Future Directions

The future directions of research on 3-(1H-Imidazol-2-yl)propanoic acid could involve further exploration of its potential biological activities, given the known activities of other imidazole derivatives .

Mechanism of Action

Target of Action

3-(1H-Imidazol-2-yl)propanoic acid is a compound with a broad range of chemical and biological properties It has been suggested that imidazole-containing compounds, such as this compound, may target the c522 residue of p97, a protein involved in various cellular processes .

Mode of Action

Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound interacts with its targets, leading to various changes in cellular functions.

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

It has been suggested that the compound may have inhibitory effects on pin1, a protein that plays a crucial role in cell proliferation . This suggests that the compound could potentially have antiproliferative effects, particularly against prostate cancer cells .

Action Environment

It is known that the compound should be stored at 4°c , suggesting that temperature could potentially influence its stability. Furthermore, the compound is known to cause skin and eye irritation, and may cause respiratory irritation , indicating that safety precautions should be taken when handling the compound.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOESLMDNPQYFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592763
Record name 3-(1H-Imidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178388-79-9
Record name 3-(1H-Imidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178388-79-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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